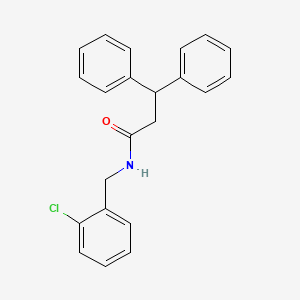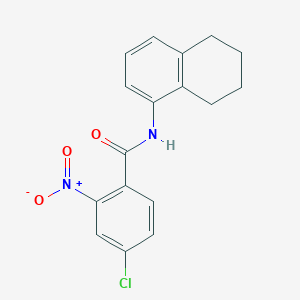![molecular formula C16H16ClNOS B5823130 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Mécanisme D'action
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine works by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin structure. By inhibiting HDAC activity, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can increase the acetylation of histone proteins, leading to changes in gene expression that are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating anxiety and other aspects of behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine for lab experiments is its high selectivity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its relatively short half-life in vivo, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction, depression, and anxiety. Another area of interest is its potential use in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.
Méthodes De Synthèse
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(2-furyl)-1,3,4-thiadiazole-2-thiol to form the corresponding thioester, which is then reduced with sodium borohydride to form 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.
Applications De Recherche Scientifique
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-6-4-12(5-7-13)14-8-9-15(19-14)16(20)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNESFOIWOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)


![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)